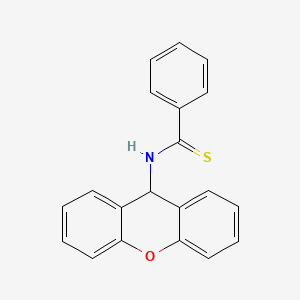![molecular formula C25H24N6O B5552439 N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)
N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine" is a complex organic compound. This type of compound is typically involved in the study of heterocyclic chemistry, focusing on the synthesis and characterization of pyridazine, pyridine, and related derivatives.
Synthesis Analysis
The synthesis of related compounds often involves reactions with various precursors and intermediates. For example, Hussein et al. (2009) describe the use of N-1-Naphthyl-3-oxobutanamide in the synthesis of various pyridine and pyridazine derivatives containing a naphthyl moiety (Hussein, Gad-Elkareem, El-Adasy, & Othman, 2009).
Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using spectroscopic methods. Georges et al. (1989) examined the crystal structures of related anticonvulsant compounds, providing insights into the orientation and delocalization of different groups within the molecule (Georges, Vercauteren, Evrard, & Durant, 1989).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, forming different derivatives and exhibiting diverse properties. Rady and Barsy (2006) detailed the transformation of pyridinedione and pyridazine derivatives into various heterocyclic compounds (Rady & Barsy, 2006).
Aplicaciones Científicas De Investigación
Pharmacological Applications of Piperazine Derivatives
Piperazine Derivatives for Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, plays a crucial role in drug design due to its presence in a variety of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory agents. Modifications to the substitution pattern on the piperazine nucleus can significantly influence the medicinal potential of the resultant molecules. This versatility underlines the potential of piperazine-based molecules in drug discovery for various diseases (Rathi et al., 2016).
Applications in Tuberculosis Treatment
Development of Piperazine-Benzothiazinone for TB Treatment
A specific focus on Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis (TB) treatment, highlights the application of piperazine derivatives in addressing infectious diseases. Macozinone targets decaprenylphosphoryl ribose oxidase DprE1, crucial in the cell wall synthesis of Mycobacterium tuberculosis, showcasing the therapeutic potential of piperazine derivatives in developing more efficient TB drug regimens (Makarov & Mikušová, 2020).
Potential Antimicrobial and Antifungal Applications
Ciclopirox Olamine as an Antimicrobial Agent
Ciclopirox olamine, a substituted pyridone antimycotic unrelated to imidazole derivatives, demonstrates broad-spectrum activity against dermatophytes, yeasts, molds, and a variety of bacteria. Its efficacy in treating superficial infections and its potential role in onychomycoses treatment underscore the importance of exploring new compounds with pyridine and piperazine structures for antimicrobial applications (Jue et al., 1985).
Propiedades
IUPAC Name |
[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O/c1-18-9-10-22(26-17-18)27-23-11-12-24(29-28-23)30-13-15-31(16-14-30)25(32)21-8-4-6-19-5-2-3-7-20(19)21/h2-12,17H,13-16H2,1H3,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWXXGMIVORAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-((5-Methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)(naphthalen-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1-dimethyl-N-[(5-methyl-3-isoxazolyl)methyl]-2-azepanecarboxamide](/img/structure/B5552368.png)

![5-(2-hydroxyethyl)-3-(4-methoxyphenyl)-4-methylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5552392.png)
![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)
![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)
![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)
![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)



![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)
![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)